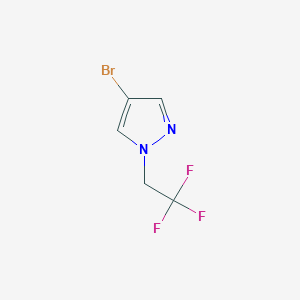

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Overview

Description

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, also known as 4-Bromo-1-trifluoroethyl pyrazole or BFEP, is a heterocyclic aromatic compound with a pyrazole ring structure. It is a brominated compound, which means it contains a bromine atom. This compound is used in a variety of scientific research applications, including organic synthesis, drug design, and catalysis. The chemical properties of BFEP make it an attractive choice for a wide range of experiments.

Scientific Research Applications

Catalytic Applications

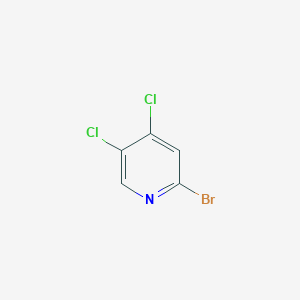

One significant application of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives involves catalysis, particularly in copper-catalyzed cycloaddition reactions. The chemoselective synthesis of 4-trifluoromethyl pyrazoles, for instance, is facilitated by the reaction of related bromo compounds with various N-arylsydnone derivatives under mild conditions, yielding products with excellent regioselectivity (Lu et al., 2019). This highlights the role of such bromo pyrazoles in synthesizing pyrazole derivatives with potential pharmaceutical applications.

Structural and Tautomerism Studies

Investigations into the structure and tautomerism of 4-bromo substituted 1H-pyrazoles provide insights into their solid-state and solution behaviors. Such studies, using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography, reveal the tautomerism dynamics and justify the predominance of certain tautomers over others, which is critical for understanding their chemical behavior and reactivity (Trofimenko et al., 2007).

Pharmaceutical Research

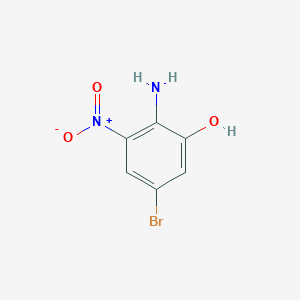

In the realm of pharmaceutical research, 4-bromo derivatives of pyrazoles have been identified for their potential in combating diseases. For example, the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines have been carried out to target specific mutants, with certain 4-bromo derivatives exhibiting promising activity against targeted mutants in cell-free assays and in vivo studies (Radi et al., 2013).

Material Science

In material science, 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives have been utilized in synthesizing palladium complexes, which serve as efficient precatalysts for Suzuki-Miyaura coupling reactions and as single-source precursors for nano-particles synthesis. These applications demonstrate the compound's utility in facilitating the formation of complex molecules and materials with potential catalytic and electronic properties (Sharma et al., 2013).

properties

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBMLKPFRGSZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |

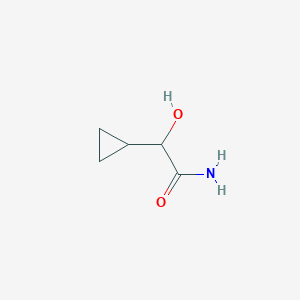

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)